O-(4-fluorobenzoyl)hydroxylamine
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Overview
Description
O-(4-fluorobenzoyl)hydroxylamine is a chemical compound that belongs to the class of O-benzoylhydroxylamines. These compounds are known for their versatility as electrophilic aminating agents, which are used in various chemical reactions to form carbon-nitrogen bonds. The presence of the fluorine atom in the benzoyl group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis .
Preparation Methods
The synthesis of O-(4-fluorobenzoyl)hydroxylamine typically involves the reaction of 4-fluorobenzoic acid with hydroxylamine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
O-(4-fluorobenzoyl)hydroxylamine undergoes various types of chemical reactions, including:
Electrophilic Amination: This compound is widely used as an electrophilic aminating agent in transition metal-catalyzed C-N bond-forming reactions.
Substitution Reactions: The fluorine atom in the benzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: This compound can undergo oxidation to form nitroso compounds or reduction to form amines, depending on the reagents and conditions used.
The major products formed from these reactions include amines, nitroso compounds, and various substituted derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
O-(4-fluorobenzoyl)hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various organic molecules, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: this compound is used in the development of pharmaceutical agents, particularly those that require the formation of carbon-nitrogen bonds.
Mechanism of Action
The mechanism of action of O-(4-fluorobenzoyl)hydroxylamine involves its role as an electrophilic aminating agent. The compound reacts with nucleophiles, such as amines or enolates, to form carbon-nitrogen bonds. The presence of the fluorine atom in the benzoyl group enhances the electrophilicity of the compound, making it more reactive towards nucleophiles .
The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
O-(4-fluorobenzoyl)hydroxylamine can be compared with other similar compounds, such as:
O-benzoylhydroxylamine: Lacks the fluorine atom, making it less reactive and stable compared to this compound.
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine: Contains multiple fluorine atoms, which can further enhance its reactivity but may also introduce steric hindrance.
O-(diphenylphosphinyl)hydroxylamine: Used as an electrophilic aminating agent but with different reactivity and selectivity profiles compared to this compound.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile reagent in various chemical reactions and applications .
Properties
IUPAC Name |
amino 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-6-3-1-5(2-4-6)7(10)11-9/h1-4H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGLRHSUPBIEAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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